molecular formula C46H38S6 B12571327 1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene CAS No. 194555-84-5

1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene

Cat. No.: B12571327
CAS No.: 194555-84-5
M. Wt: 783.2 g/mol
InChI Key: PSVZDSINXXWROB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene is a complex organic compound characterized by the presence of multiple sulfanyl (thioether) groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3,4-tetrakis(4-methylphenyl)benzene and phenylsulfanyl compounds.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium or copper, to facilitate the formation of the desired product.

    Reaction Steps: The reaction proceeds through a series of steps, including the formation of intermediate compounds and subsequent coupling reactions to introduce the sulfanyl groups onto the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the sulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene involves its interaction with molecular targets and pathways within a given system. The sulfanyl groups may participate in various chemical interactions, such as:

    Binding to Proteins: The compound may bind to specific proteins, altering their function or activity.

    Modulation of Enzymatic Activity: It may inhibit or activate enzymes by interacting with their active sites.

    Signal Transduction: The compound could influence cellular signaling pathways by modulating the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrakis(4-methylphenyl)benzene: Lacks the sulfanyl groups present in 1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene.

    1,2,3,4-Tetrakis(phenylsulfanyl)benzene: Similar structure but without the methyl groups on the phenyl rings.

    1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]benzene: Similar but lacks the additional phenylsulfanyl groups on the benzene ring.

Uniqueness

This compound is unique due to the presence of multiple sulfanyl groups and the combination of both methylphenyl and phenylsulfanyl substituents. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

CAS No.

194555-84-5

Molecular Formula

C46H38S6

Molecular Weight

783.2 g/mol

IUPAC Name

1,2,3,4-tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene

InChI

InChI=1S/C46H38S6/c1-31-15-23-37(24-16-31)49-43-41(47-35-11-7-5-8-12-35)42(48-36-13-9-6-10-14-36)44(50-38-25-17-32(2)18-26-38)46(52-40-29-21-34(4)22-30-40)45(43)51-39-27-19-33(3)20-28-39/h5-30H,1-4H3

InChI Key

PSVZDSINXXWROB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=C(C(=C2SC3=CC=CC=C3)SC4=CC=CC=C4)SC5=CC=C(C=C5)C)SC6=CC=C(C=C6)C)SC7=CC=C(C=C7)C

Origin of Product

United States

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